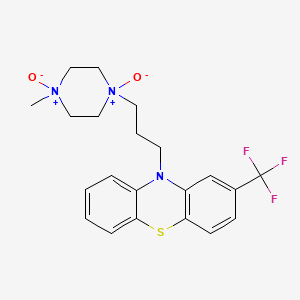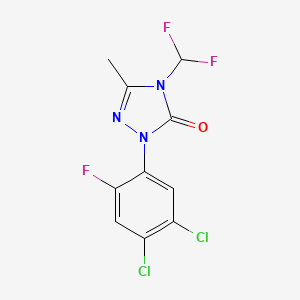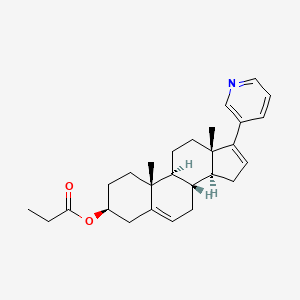
Trifluoperazine N1,N4-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
Trifluoperazine N1,N4-Dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to yield higher oxidation state products.
Reduction: It can be reduced back to its parent compound, trifluoperazine, using reducing agents.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Trifluoperazine N1,N4-Dioxide has several scientific research applications:
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biological molecules.
Mecanismo De Acción
The mechanism of action of Trifluoperazine N1,N4-Dioxide involves its interaction with specific molecular targets and pathways. It primarily acts by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action leads to the depression of hypothalamic and hypophyseal hormone release and affects basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Comparación Con Compuestos Similares
Trifluoperazine N1,N4-Dioxide can be compared with other similar compounds, such as:
Trifluoperazine: The parent compound, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses but different side effect profiles.
Fluphenazine: A phenothiazine derivative with a longer duration of action compared to trifluoperazine.
Propiedades
Fórmula molecular |
C21H24F3N3O2S |
|---|---|
Peso molecular |
439.5 g/mol |
Nombre IUPAC |
10-[3-(4-methyl-1,4-dioxidopiperazine-1,4-diium-1-yl)propyl]-2-(trifluoromethyl)phenothiazine |
InChI |
InChI=1S/C21H24F3N3O2S/c1-26(28)11-13-27(29,14-12-26)10-4-9-25-17-5-2-3-6-19(17)30-20-8-7-16(15-18(20)25)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3 |
Clave InChI |
ZYMPCIADUGWNLP-UHFFFAOYSA-N |
SMILES canónico |
C[N+]1(CC[N+](CC1)(CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)




![(2S)-2-amino-1-[4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B13436314.png)
